

Synthesis of Octane-2,4,5,7-tetrone from diethyl oxalate and acetone

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Compound of Interest

Compound Name: Octane-2,4,5,7-tetrone

Cat. No.: B073581

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Synthesis of Octane-2,4,5,7-tetrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of **octane-2,4,5,7-tetrone**, a molecule of interest in various chemical and pharmaceutical research fields. The synthesis is achieved through a base-catalyzed Claisen condensation reaction between diethyl oxalate and acetone. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant data in a structured format.

Introduction

Octane-2,4,5,7-tetrone is a symmetrical diketo-diester with potential applications as a building block in organic synthesis, particularly for the preparation of heterocyclic compounds and coordination complexes. Its synthesis from readily available starting materials like diethyl oxalate and acetone makes it an accessible target for laboratory-scale production. The core of this synthesis is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base.^{[1][2][3]}

Reaction Mechanism and Pathway

The synthesis of **octane-2,4,5,7-tetrone** proceeds via a double Claisen condensation. The mechanism involves the deprotonation of acetone to form an enolate, which then acts as a

nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. This is followed by the elimination of an ethoxide group. The reaction occurs at both ester groups of diethyl oxalate, leading to the symmetrical tetrone product.

Reaction Scheme:

Caption: Overall reaction scheme for the synthesis of **Octane-2,4,5,7-tetrone**.

Detailed Mechanistic Steps:

A detailed, step-by-step visualization of the electron movement during the Claisen condensation is presented below.

Caption: Logical workflow of the Claisen condensation mechanism.

Experimental Protocol

This protocol is adapted from established procedures for the Claisen condensation of diethyl oxalate and acetone and is optimized for the synthesis of **octane-2,4,5,7-tetrone**.^[4]

Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)	Quantity	Moles	Notes
Diethyl Oxalate	C ₆ H ₁₀ O ₄	146.14	73.07 g	0.5	Dried over CaCl ₂
Acetone	C ₃ H ₆ O	58.08	58.08 g	1.0	Dried over CaCl ₂ and distilled
Sodium Metal	Na	22.99	12.65 g	0.55	Handled with care
Absolute Ethanol	C ₂ H ₅ OH	46.07	300 mL	-	Anhydrous
Benzene	C ₆ H ₆	78.11	3 x 100 mL	-	For extraction
Sulfuric Acid (conc.)	H ₂ SO ₄	98.08	25 mL	-	-
Ice	H ₂ O	18.02	As needed	-	-
Water (distilled)	H ₂ O	18.02	As needed	-	-

Procedure

- Preparation of Sodium Ethoxide: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 300 mL of absolute ethanol. Carefully add 12.65 g of sodium metal in small portions over 1-2 hours to control the exothermic reaction.
- Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, begin stirring.
- Addition of Reactants: A mixture of 73.07 g of diethyl oxalate and 58.08 g of acetone is added dropwise from the dropping funnel over 2-3 hours. The reaction temperature may rise to approximately 40°C.

- **Reaction Progression:** A precipitate will form, which may change in color. The mixture will become thick, and efficient stirring is crucial. Continue stirring for an additional hour after the addition is complete.
- **Isolation of the Sodium Salt:** Filter the resulting yellow sodium salt of the product by suction filtration. Wash the salt with a small amount of cold absolute ethanol.
- **Acidification and Extraction:** Transfer the sodium salt to a large beaker containing a mixture of 150 mL of water and 100 g of crushed ice. While stirring vigorously, slowly add a cold solution of 25 mL of concentrated sulfuric acid in 50 g of crushed ice. Ensure the mixture remains cold. The yellow salt should dissolve.
- **Extract the aqueous mixture** with three 100 mL portions of benzene.
- **Purification:** Combine the organic extracts and distill off the benzene under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Data and Characterization

The synthesized **octane-2,4,5,7-tetrone** should be characterized to confirm its identity and purity.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ O ₄	[5]
Molar Mass	170.16 g/mol	[5]
Appearance	Expected to be a crystalline solid or oil	-
IUPAC Name	octane-2,4,5,7-tetrone	[5]
CAS Number	1114-91-6	[5]

Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	Signals corresponding to two types of methyl protons and methylene protons. The enol form would show a characteristic downfield proton signal.
¹³ C NMR	Signals for carbonyl carbons (ketone and potentially enolized forms) and aliphatic carbons.
IR Spectroscopy	Strong absorption bands for C=O stretching (ketone). A broad O-H stretch would be present if the enol form is significant.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the product.

Safety Considerations

- Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).
- Absolute Ethanol: Flammable liquid.

- Benzene: Carcinogenic and flammable. All extractions should be performed in a well-ventilated fume hood.
- Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care and appropriate PPE.

Conclusion

The synthesis of **octane-2,4,5,7-tetrone** via a double Claisen condensation of diethyl oxalate and acetone is a robust and accessible method for producing this versatile chemical intermediate. The procedure, while requiring careful handling of hazardous reagents, is straightforward and can be performed in a standard organic chemistry laboratory. The detailed protocol and mechanistic insights provided in this guide are intended to facilitate the successful synthesis and further investigation of this compound for various research and development applications. A variation of this synthesis using sodium methoxide and microwave irradiation has been reported to give high yields for a related product, ethyl acetylpyruvate, suggesting a potential avenue for process optimization.[6]

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